N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

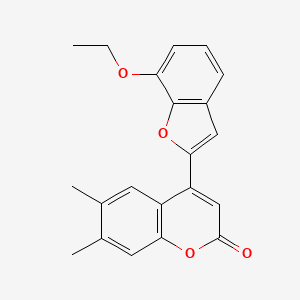

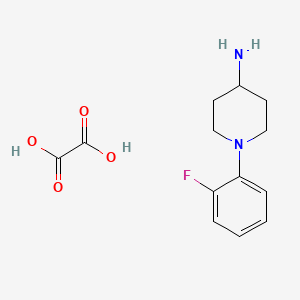

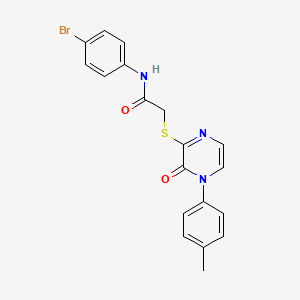

“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide” is a chemical compound. Isoxazole, a five-membered heterocyclic moiety, is a common component in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety, isoxazole, which is commonly found in many commercially available drugs .Scientific Research Applications

Synthesis and Characterization

- Research on indole derivatives, including those containing oxadiazole moieties, focuses on their synthesis and structural characterization. For instance, studies on Schiff bases containing indole moieties and their derivatives have been conducted, where these compounds were prepared and analyzed using elemental analyses, IR, 1H and 13C NMR, and mass spectral studies (Saundane & Mathada, 2015). This research underscores the significance of indole as a core structure for synthesizing novel compounds with potential biological activities.

Biological Evaluation

- Various synthesized indole and oxadiazole derivatives were screened for their antioxidant, antimicrobial, anti-inflammatory, and anti-proliferative activities. For instance, certain compounds have shown promising antioxidant and antimicrobial activity (Gadegoni & Manda., 2013), suggesting their potential in developing new therapeutic agents. Another study evaluated the anti-inflammatory and anti-proliferative activities of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, establishing a structure-activity relationship (Rapolu et al., 2013).

Potential Therapeutic Applications

- The research into indole and oxadiazole derivatives extends into the exploration of their therapeutic potentials, including as inhibitors of specific enzymes or as agents with neuroprotective properties. For example, compounds with the indole scaffold have been investigated for their inhibitory potency against human cytosolic phospholipase A2α, highlighting the role of substituents in enhancing the compound's activity and bioavailability (Bovens et al., 2010).

Future Directions

In view of the significance of isoxazole in drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies . This includes the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-18(14-7-11-3-1-2-4-12(11)20-14)19-9-16-21-17(23-26-16)13-8-15(25-22-13)10-5-6-10/h1-4,7-8,10,20H,5-6,9H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMISYMJMTJDRLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2626121.png)

![N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2626122.png)

![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)

![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)